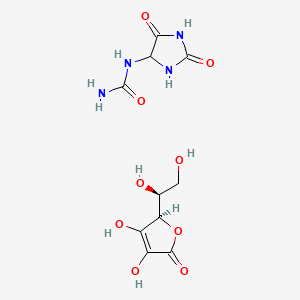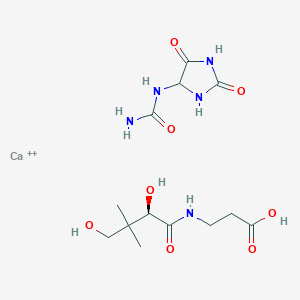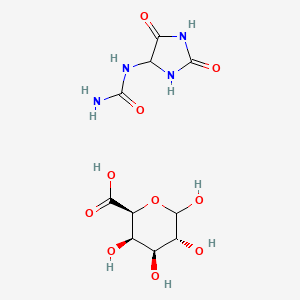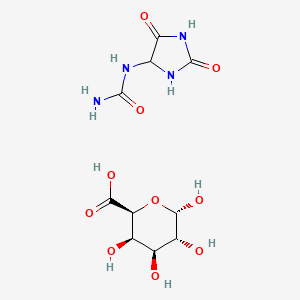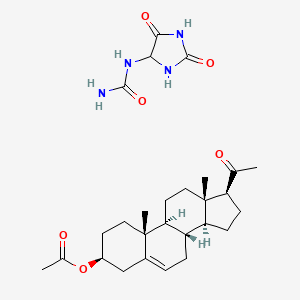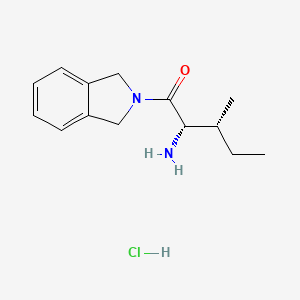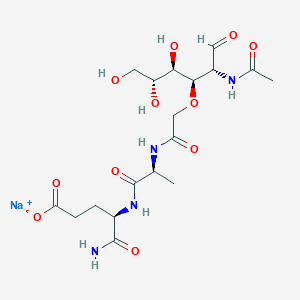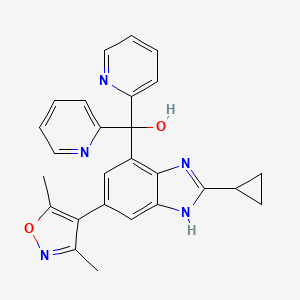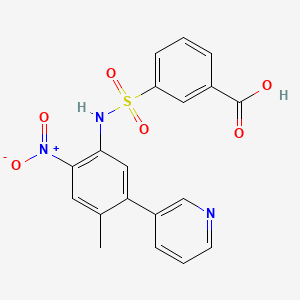![molecular formula 392.3738 B605390 (S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-10-5](/img/structure/B605390.png)
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be described in terms of the arrangement of atoms and the bonds between them.
Synthesis Analysis
This involves describing the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure. This could include information on its stereochemistry, its conformation, and the types of bonds and interactions between atoms.Chemical Reactions Analysis
This involves describing the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves describing the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activity : Several studies have synthesized and tested derivatives of pyrimidine carbonitrile for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents.
Antioxidant Properties : Some studies have focused on the antioxidant activities of these compounds, highlighting their potential use in combating oxidative stress-related diseases.
Synthesis and Characterization : Various papers have detailed the synthesis, characterization, and reactions of pyrimidine carbonitrile derivatives, contributing to the understanding of their chemical properties and potential applications.
Safety And Hazards
This involves describing any hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications of the compound, questions that remain to be answered, and ways in which its synthesis or its properties could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
4-amino-6-[[(1S)-1-[6-fluoro-1-(5-fluoropyridin-3-yl)benzimidazol-2-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N8/c1-10(27-18-14(6-22)17(23)25-9-26-18)19-28-15-3-2-11(20)5-16(15)29(19)13-4-12(21)7-24-8-13/h2-5,7-10H,1H3,(H3,23,25,26,27)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGSXWLXIBFPF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1C3=CC(=CN=C3)F)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

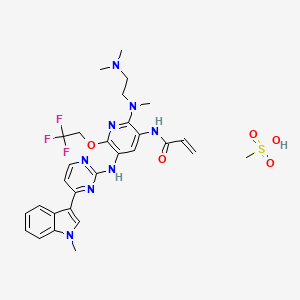
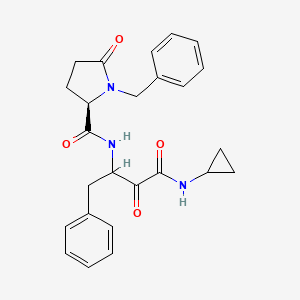
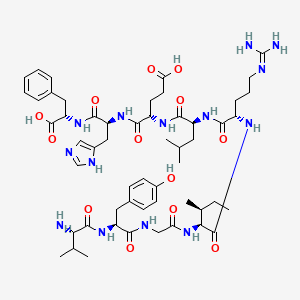
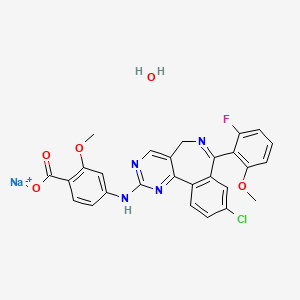
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
